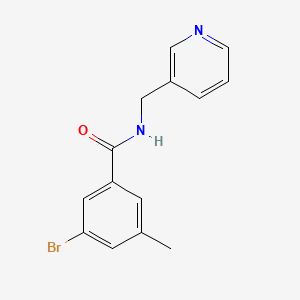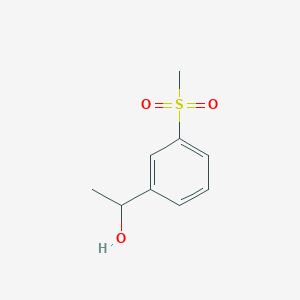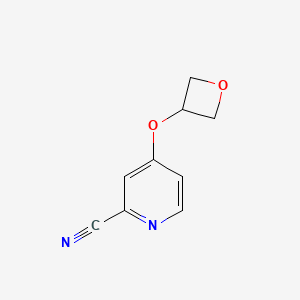
5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine is an organic compound with the molecular formula C8H7BrN2O4 It is a pyridine derivative that contains a bromine atom, a nitro group, and an oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine typically involves the nitration of 5-bromo-2-(oxetan-3-yloxy)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentrations, to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently performed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Reduction Reactions: The major product is 5-amino-3-nitro-2-(oxetan-3-yloxy)pyridine.
Oxidation Reactions: Products depend on the specific oxidizing agent and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitro and bromine-containing compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, is ongoing.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the bromine atom, nitro group, and oxetane ring. These functional groups can participate in various interactions, such as nucleophilic substitution or reduction.
In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-nitropyridine: Similar in structure but lacks the oxetane ring.
3-Nitro-2-(oxetan-3-yloxy)pyridine: Similar but lacks the bromine atom.
5-Bromo-3-nitropyridine: Similar but lacks the oxetane ring.
Uniqueness
5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine is unique due to the combination of the bromine atom, nitro group, and oxetane ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
5-bromo-3-nitro-2-(oxetan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c9-5-1-7(11(12)13)8(10-2-5)15-6-3-14-4-6/h1-2,6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVHGWOZFDZQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B7975753.png)



![1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-amine](/img/structure/B7975778.png)
![(6-Methyl-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7975786.png)



